molecular formula C14H17BrN2O5 B1609641 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) CAS No. 81732-49-2

5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)

Cat. No. B1609641
CAS RN: 81732-49-2
M. Wt: 373.2 g/mol
InChI Key: UIWCLPRSQHCCHA-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDPB and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-assisted Synthesis for Biological Activities : A study described the synthesis of derivatives related to 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) using microwave irradiation. These derivatives exhibited significant antibacterial and anti-TB activities, particularly against Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis H37Rv (Baba et al., 2017).

Material Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : Another research focused on the synthesis and characterization of a tetraphenylborate salt of bambuterol, a derivative of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate). This compound was analyzed using IR, mass, and 1H NMR analyses, indicating its potential in material science (Mostafa et al., 2015).

Applications in Polymer Synthesis

  • Macrocyclic Monomer Synthesis : Research on the synthesis of bis(5-carbomethoxy-1,3-phenylene)-30-crown-4 from derivatives of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) provided insights into the development of new polymers with predominantly hydrocarbon character (Gibson & Delaviz, 1994).

Antibacterial and Antimicrobial Applications

  • Antibacterial and Antimycobacterial Activities : Another study highlighted the synthesis of bis{2-[2-(substituted benzylidene)hydrazinyl]thiazole} derivatives from 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) analogs. These compounds showed high antibacterial activity against various bacterial strains, including B. subtilis and E. coli (Kumar Baba et al., 2018).

Miscellaneous Applications

  • Potential in Diels–Alder Polymerization Processes : A study focused on the synthesis of 5, 5′-linked bis(1,2,4-triazines) as potential monomers in Diels–Alder polymerization, derived from compounds related to 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) (Bruce et al., 1995).

  • Molecular Structures in Coordination Chemistry : Research involving bisthienylethenes containing N,O-donor binding sites, similar in structure to 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate), showed distinct magnetic behaviors and photochromic properties, highlighting their potential in coordination chemistry (Cao et al., 2015).

Future Directions

: Khazhiev, S. Y., Khusainov, M. A., Khalikov, R. A., Kataev, V. A., Tyumkina, T. V., Meshcheryakova, E. S., Khalilov, L. M., & Kuznetsov, V. V. (2021). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane. Russian Journal of Organic Chemistry, 57(9), 1268–1274. Link

: Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. (2020). Russian Journal of Organic Chemistry, 56(1), 1–6. Link

: Vibrational Characterization and Molecular Electronic Investigations of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. (2022). Journal of Fluorescence, 32(1), 1–11. Link

properties

IUPAC Name

[3-(2-bromoacetyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O5/c1-16(2)13(19)21-10-5-9(12(18)8-15)6-11(7-10)22-14(20)17(3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWCLPRSQHCCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231301
Record name 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)

CAS RN

81732-49-2
Record name C,C′-[5-(2-Bromoacetyl)-1,3-phenylene] bis(N,N-dimethylcarbamate)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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